2-(benzenesulfonyl)-N-benzylacetamide
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Overview
Description
2-(benzenesulfonyl)-N-benzylacetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, with a benzyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
It’s known that sulfonylurea drugs, which have a similar structure, primarily target the pancreatic β-cells . They improve glucose and lipid levels by stimulating insulin secretion .
Mode of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to covalently modify the hydroxyl of serine residues . This modification can significantly alter the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Sulfonyl fluorides are known to interact with a variety of biochemical pathways, depending on the specific target proteins they modify .
Pharmacokinetics
Sulfonylurea drugs, which have a similar structure, are known to be well-absorbed orally and are extensively metabolized in the liver .
Result of Action
Sulfonylurea drugs, which have a similar structure, are known to stimulate insulin secretion, leading to a decrease in blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-benzylacetamide typically involves the reaction of benzenesulfonyl chloride with N-benzylacetamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(benzenesulfonyl)-N-benzylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar chemical properties.
N-benzylacetamide: Lacks the sulfonyl group but shares the acetamide and benzyl moieties.
Sulfanilamide: Another sulfonamide with a different substitution pattern on the benzene ring.
Uniqueness
2-(benzenesulfonyl)-N-benzylacetamide is unique due to the presence of both the benzenesulfonyl and N-benzylacetamide groups. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications. The compound’s ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-15(16-11-13-7-3-1-4-8-13)12-20(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCPGZZWXZFZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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